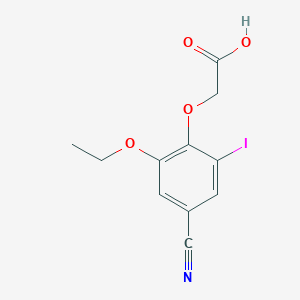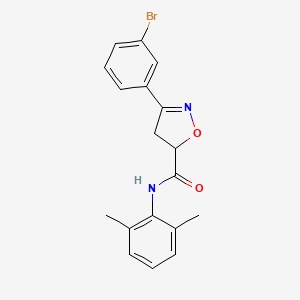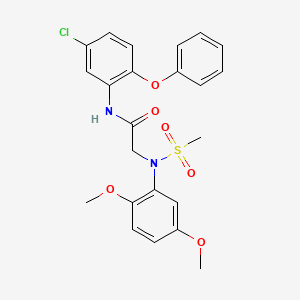![molecular formula C19H24N2O4 B4697768 1-(2-furylmethyl)-4-[2-(2-methoxyphenoxy)propanoyl]piperazine](/img/structure/B4697768.png)
1-(2-furylmethyl)-4-[2-(2-methoxyphenoxy)propanoyl]piperazine
Descripción general
Descripción
1-(2-furylmethyl)-4-[2-(2-methoxyphenoxy)propanoyl]piperazine, also known as FMP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. FMP is a piperazine derivative that has been synthesized using a specific method.
Mecanismo De Acción
The mechanism of action of 1-(2-furylmethyl)-4-[2-(2-methoxyphenoxy)propanoyl]piperazine is not fully understood, but it is believed to involve the modulation of dopamine D4 receptors. 1-(2-furylmethyl)-4-[2-(2-methoxyphenoxy)propanoyl]piperazine has been shown to have a high affinity for dopamine D4 receptors, which are involved in the regulation of various physiological processes such as mood, cognition, and behavior. 1-(2-furylmethyl)-4-[2-(2-methoxyphenoxy)propanoyl]piperazine may act as an agonist or antagonist of dopamine D4 receptors, depending on the concentration and the specific receptor subtype.
Biochemical and Physiological Effects:
1-(2-furylmethyl)-4-[2-(2-methoxyphenoxy)propanoyl]piperazine has been shown to have various biochemical and physiological effects in vitro and in vivo. 1-(2-furylmethyl)-4-[2-(2-methoxyphenoxy)propanoyl]piperazine has been shown to inhibit the growth of cancer cells in vitro by inducing apoptosis and inhibiting cell proliferation. 1-(2-furylmethyl)-4-[2-(2-methoxyphenoxy)propanoyl]piperazine has also been shown to modulate the release of dopamine in the brain, which may have implications for the treatment of neurological disorders such as schizophrenia and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-furylmethyl)-4-[2-(2-methoxyphenoxy)propanoyl]piperazine has several advantages for lab experiments, including its high affinity for dopamine D4 receptors, its potential as a therapeutic agent for cancer, and its relatively simple synthesis method. However, 1-(2-furylmethyl)-4-[2-(2-methoxyphenoxy)propanoyl]piperazine also has several limitations for lab experiments, including its limited solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the study of 1-(2-furylmethyl)-4-[2-(2-methoxyphenoxy)propanoyl]piperazine, including the development of more potent and selective dopamine D4 receptor ligands, the investigation of 1-(2-furylmethyl)-4-[2-(2-methoxyphenoxy)propanoyl]piperazine as a therapeutic agent for cancer, and the exploration of 1-(2-furylmethyl)-4-[2-(2-methoxyphenoxy)propanoyl]piperazine's potential as a therapeutic agent for neurological disorders such as schizophrenia and Parkinson's disease. Additionally, further studies are needed to elucidate the mechanism of action of 1-(2-furylmethyl)-4-[2-(2-methoxyphenoxy)propanoyl]piperazine and its biochemical and physiological effects in vivo.
Aplicaciones Científicas De Investigación
1-(2-furylmethyl)-4-[2-(2-methoxyphenoxy)propanoyl]piperazine has been studied for its potential applications in various fields such as medicinal chemistry, drug discovery, and neuroscience. 1-(2-furylmethyl)-4-[2-(2-methoxyphenoxy)propanoyl]piperazine has been shown to have an affinity for dopamine D4 receptors, which are implicated in various neurological disorders such as schizophrenia and Parkinson's disease. 1-(2-furylmethyl)-4-[2-(2-methoxyphenoxy)propanoyl]piperazine has also been studied for its potential as a therapeutic agent for the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
Propiedades
IUPAC Name |
1-[4-(furan-2-ylmethyl)piperazin-1-yl]-2-(2-methoxyphenoxy)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4/c1-15(25-18-8-4-3-7-17(18)23-2)19(22)21-11-9-20(10-12-21)14-16-6-5-13-24-16/h3-8,13,15H,9-12,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXZAUQXGUAFKNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)CC2=CC=CO2)OC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-({[(2-benzoylphenyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B4697688.png)

![N-cyclopentyl-2-{[4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4697696.png)

![1-(4-chlorophenyl)-5-({[3-(dimethylamino)propyl]amino}methylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4697709.png)
![N-(2-methoxy-1-methylethyl)-3-[(4-methyl-1-piperidinyl)carbonyl]-4-(methylthio)benzenesulfonamide](/img/structure/B4697714.png)
![2-[(3-chlorobenzoyl)amino]-N-[3-(diethylamino)propyl]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4697717.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-3-chlorobenzamide](/img/structure/B4697736.png)

![2-[(1-adamantylacetyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B4697751.png)
![N-[4-(acetylamino)phenyl]-2-(4-bromo-2-chlorophenoxy)acetamide](/img/structure/B4697762.png)
![N-[2-(aminocarbonyl)phenyl]-2-(2,4-dimethylphenyl)-8-methyl-4-quinolinecarboxamide](/img/structure/B4697771.png)

